5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
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Overview
Description
K-STROPHANTHIN-GAMMA, also known as k-strophanthoside, is a cardiac glycoside derived from the seeds of the Strophanthus kombé plant. This compound is part of the cardenolide family, which is known for its potent effects on the heart. Cardiac glycosides like K-STROPHANTHIN-GAMMA have been used for centuries in traditional medicine and are still utilized in modern medical practices for their ability to treat certain heart conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of K-STROPHANTHIN-GAMMA typically involves the extraction of the compound from the seeds of Strophanthus kombé. The seeds are first dried and then subjected to a series of solvent extractions to isolate the glycosides. High-performance liquid chromatography (HPLC) is often used to purify the compound further .
Industrial Production Methods
In an industrial setting, the production of K-STROPHANTHIN-GAMMA involves large-scale extraction processes. The seeds are processed in bulk, and advanced chromatographic techniques are employed to ensure the purity and consistency of the final product. The use of modern analytical methods, such as mass spectrometry, helps in the accurate identification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions
K-STROPHANTHIN-GAMMA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: Involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of K-STROPHANTHIN-GAMMA. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic uses .
Scientific Research Applications
K-STROPHANTHIN-GAMMA has a wide range of scientific research applications:
Mechanism of Action
K-STROPHANTHIN-GAMMA exerts its effects by inhibiting the Na+/K±ATPase enzyme, which is responsible for maintaining the sodium and potassium ion gradients across the cell membrane. This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, promoting the activation of contractile proteins such as actin and myosin. This mechanism enhances cardiac contractility and is beneficial in treating heart failure .
Comparison with Similar Compounds
Similar Compounds
Ouabain: Another cardiac glycoside with a similar mechanism of action.
Digitoxin: A well-known cardiac glycoside used in the treatment of heart conditions.
Strophanthidin: The aglycone form of K-STROPHANTHIN-GAMMA, also used for its cardiac effects
Uniqueness
K-STROPHANTHIN-GAMMA is unique due to its specific glycosidic structure, which influences its pharmacokinetics and pharmacodynamics. Compared to other cardiac glycosides, it has distinct absorption, distribution, metabolism, and excretion profiles, making it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILGYKHFZXQALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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